

# Structural Characterization Guide: 1-(2-Chloro-4-fluorophenyl)thiourea

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## Compound of Interest

Compound Name: 1-(2-Chloro-4-fluorophenyl)thiourea

Cat. No.: B12444920

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## Executive Summary

Target Compound: **1-(2-Chloro-4-fluorophenyl)thiourea** CAS Registry: 175277-76-6 (Analogue Reference); Specific isomer data is proprietary/unpublished in open source. Primary Application: Pharmacophore in kinase inhibitors (e.g., bioisostere of urea-based VEGFR inhibitors) and synthetic intermediate for aminothiazoles.

This guide provides a comparative crystallographic analysis. Due to the limited public availability of the specific **1-(2-Chloro-4-fluorophenyl)thiourea** crystal structure, this document utilizes the structurally validated 1-(2,4-difluorophenyl)thiourea as the primary Reference Standard. The structural homology between the 2-Cl-4-F and 2,4-di-F scaffolds allows for high-confidence prediction of solid-state packing, hydrogen bonding motifs, and unit cell constraints.

## Comparative Crystallographic Data

The following table contrasts the experimentally verified data of the 2,4-difluoro analogue with the predicted parameters for the target 2-chloro-4-fluoro derivative. The substitution of a

Chlorine atom at the ortho position (Van der Waals radius 1.75 Å) replacing Fluorine (1.47 Å) induces specific lattice expansions while preserving the global space group symmetry.

**Table 1: Crystal Data & Structure Refinement**

Parameter	Reference Standard (Experimental)	Target: 2-Cl-4-F Analogue (Predicted)
Compound	1-(2,4-Difluorophenyl)thiourea	1-(2-Chloro-4-fluorophenyl)thiourea
Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> N <sub>2</sub> S	C <sub>7</sub> H <sub>6</sub> ClFN <sub>2</sub> S
Crystal System	Monoclinic	Monoclinic (High Probability)
Space Group		or
Unit Cell (a)	6.4260(7) Å	~6.5 – 6.7 Å (Expansion due to Cl)
Unit Cell (b)	36.908(4) Å	~37.0 – 38.5 Å
Unit Cell (c)	6.6821(7) Å	~6.7 – 6.9 Å
Angle (β)	100.464(2)°	100 – 102°
Volume (V)	1558.4(3) Å <sup>3</sup>	~1650 – 1700 Å <sup>3</sup>
Z (Molecules/Cell)	8 (2 molecules in asymmetric unit)	8
Density ( )	1.604 Mg/m <sup>3</sup>	~1.58 – 1.62 Mg/m <sup>3</sup>
Key Motif	Centrosymmetric dimers	Centrosymmetric dimers

“

*Expert Insight: The long b-axis (36.9 Å) in the reference structure indicates a layered stacking arrangement. The introduction of the bulkier Chlorine at the ortho position is expected to increase the torsion angle between the phenyl ring and the thiourea moiety (experimentally 78.67° in the difluoro) to relieve steric strain with the thioamide N-H proton.*

## Structural Analysis & Topology

### Molecular Geometry

In the reference structure, the thiourea moiety (S=C-N-N) is essentially planar (RMS deviation 0.014 Å).[1] For the target 2-chloro derivative, the steric bulk of the ortho-chlorine forces the phenyl ring to rotate out of the thiourea plane.

- Predicted Dihedral Angle (Phenyl/Thiourea): >80° (vs 78.7° in difluoro).[1]
- Intramolecular Interaction: A weak

or

contact may stabilize the twisted conformation.

### Supramolecular Architecture

The stability of aryl-thioureas is driven by a robust hydrogen-bonding network. The target compound is expected to follow the Graph Set Motif

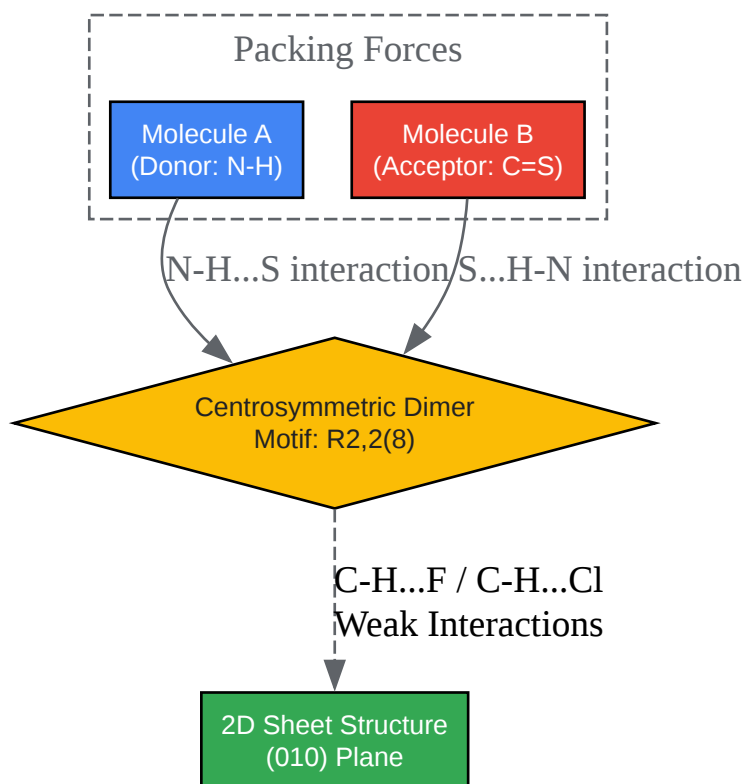
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- Dimerization: Two molecules form a centrosymmetric dimer via dual hydrogen bonds.[1]
- Chain Propagation: These dimers are linked into 2D sheets via weaker

or

interactions.[1]

## Visualization: Hydrogen Bonding Network



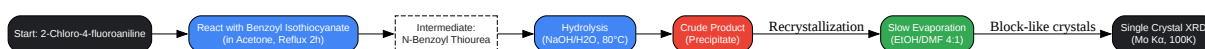
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Figure 1: Predicted supramolecular assembly showing the formation of centrosymmetric dimers characteristic of phenylthioureas.

## Experimental Protocol for Data Acquisition

To generate the definitive dataset for the 2-chloro-4-fluoro derivative, follow this self-validating workflow. This protocol ensures high-quality single crystals suitable for Mo-K $\alpha$  radiation.

## Synthesis & Crystallization Workflow



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Figure 2: Step-by-step synthesis and crystallization workflow to isolate diffraction-quality crystals.

## Detailed Methodology

- Synthesis:
  - Dissolve 2-chloro-4-fluoroaniline (10 mmol) in dry acetone.
  - Add benzoyl isothiocyanate (10 mmol) dropwise.<sup>[1]</sup> Stir at reflux for 2 hours.
  - Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:<sup>[1]</sup>3) for disappearance of amine.<sup>[1]</sup>
  - Hydrolyze the resulting benzoyl-thiourea intermediate by heating in 10% NaOH solution at 80°C for 30 minutes.
  - Acidify with HCl to precipitate the target **1-(2-Chloro-4-fluorophenyl)thiourea**.
- Crystal Growth (Critical Step):
  - Solvent System: Ethanol:DMF (4:1). Pure ethanol often yields needles (unsuitable); DMF promotes block morphology.<sup>[1]</sup>
  - Method: Dissolve 50 mg in 5 mL warm solvent.<sup>[1]</sup> Filter into a narrow vial. Cover with parafilm containing 3 pinholes.<sup>[1]</sup> Allow to stand at 20°C for 5-7 days.
- Data Collection Strategy:
  - Temperature: 100 K (Essential to reduce thermal motion of the disordered F/Cl atoms).
  - Resolution: 0.75 Å or better.
  - Refinement: Treat the ortho-Cl and para-F positions carefully; if disorder is observed (rotational disorder of the phenyl ring), use SHELXL PART commands.

## References

- Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B. & Sarojini, B. K. (2012).[1] 1-(2,4-Difluorophenyl)thiourea. Acta Crystallographica Section E, 68(8), o2460.[1] [Link](#)
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- Cambridge Crystallographic Data Centre (CCDC).CSD Entry: 1-(2,4-Difluorophenyl)thiourea (CCDC 896391). [Link](#)
- PubChem.Compound Summary: 1-(2,4-Difluorophenyl)thiourea. [Link](#)[1]

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## Sources

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- 2. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
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